molecular formula C12H13N3O2 B2621813 Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-24-3

Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B2621813
CAS RN: 121716-24-3
M. Wt: 231.255
InChI Key: YIOKRNCXXVIXLL-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the amino group (-NH2) and the carboxylate ester group (-COOCH3) could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole compounds are known to participate in a variety of chemical reactions, often serving as precursors to more complex compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar amino and carboxylate ester groups could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate in lab experiments is its relatively low toxicity. It has also been found to be stable under various conditions, making it suitable for use in different experimental setups. However, one of its limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate. One potential direction is to study its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent. Additionally, more research is needed to understand the compound's mechanism of action and to identify its molecular targets.

Synthesis Methods

There are several methods to synthesize Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, including the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by esterification with methanol and acidification with hydrochloric acid. Another method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium acetate and chloroacetic acid.

Scientific Research Applications

Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been widely studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

methyl 5-amino-1-(2-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-5-3-4-6-10(8)15-11(13)9(7-14-15)12(16)17-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOKRNCXXVIXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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